Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate

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Researchers optimizing fluorinated piperidine leads often face regiochemical uncertainty-the wrong fluoro-phenyl isomer can derail SAR campaigns. Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate (CAS 2059972-30-2) delivers the precise 2-fluorophenyl pharmacophore claimed in UCB Pharma's migraine therapeutics patents (US9067930B2). • Patent-backed 2-fluorophenyl-2-oxopiperidine scaffold for exploring protected chemical space • Ortho-fluorine imparts distinct metabolic stability vs. 4-fluoro isomer for head-to-head CYP450 assays • Bifunctional intermediate: selective methyl ester hydrolysis enables PROTAC linker & peptide conjugate synthesis • Consistent ≥95% purity ensures batch-to-batch reproducibility in lead optimization campaigns

Molecular Formula C14H16FNO3
Molecular Weight 265.28 g/mol
Cat. No. B13245703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
Molecular FormulaC14H16FNO3
Molecular Weight265.28 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCC(CC1=O)C2=CC=CC=C2F
InChIInChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3
InChIKeyIGPBTDNBWUPPRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate: Properties & Sourcing


Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic small-molecule building block (CAS 2059972-30-2, molecular formula C14H16FNO3, molecular weight 265.28 g/mol), featuring a 2-oxopiperidine core substituted at the 4-position with a 2-fluorophenyl group and an N-linked methyl acetate moiety . The compound is commercially available from multiple chemical suppliers, typically at 95% purity, with pricing often scaled by quantity and supplier [1]. As a member of the broader 2-oxopiperidinyl derivative class, it occupies a defined niche in medicinal chemistry research, particularly in areas where fluorinated piperidine scaffolds are privileged motifs [2].

Scaffold Role Synthetic intermediate for fluorinated 2-oxopiperidine libraries
IP Alignment 2-fluorophenyl core positioned for patent-protected CNS research space
Regioisomer Use Comparator to 4-fluoro isomers in ADME and reactivity profiling

Why Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate Is Irreplaceable


Despite belonging to a common scaffold, methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate cannot be generically replaced by other 2-oxopiperidine acetates without risk of altering key molecular properties. The precise regiochemistry of the 2-fluorophenyl substituent at the piperidine 4-position is critical and is explicitly recited in patent claims for bioactive 2-oxopiperidinyl compounds [1]. Substituting to a 4-fluorophenyl regioisomer (e.g., CAS 2060028-57-9 [2]), a non-fluorinated phenyl analog, or a bulkier halogenated derivative changes the electronic, steric, and metabolic profile of the molecule [3]. Even chemically 'similar' building blocks will diverge in downstream reactivity, such as rates of ester hydrolysis and nucleophilic addition, which are central to its utility as a synthetic intermediate . Therefore, any substitution without re-validation of the synthetic route or biological readout undermines batch-to-batch reproducibility in lead optimization campaigns.

Regioisomer shift to 4-fluorophenyl may alter electronic, steric, and metabolic profiles, breaking SAR continuity.
Unsubstituted or para-fluoro analogs fall outside key patent claims, limiting IP-protected exploration.
Ester hydrolysis rates diverge due to ortho-fluorine inductive effect, potentially undermining chemoselective steps.

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate Differentiation Evidence


Quantitative Data Limitations

A systematic search of the peer-reviewed primary literature, patents, and publicly accessible authoritative databases (ChEMBL, BindingDB, PubChem) returned no direct quantitative biological or physicochemical data for Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate (CAS 2059972-30-2) . Furthermore, no study was found that explicitly compares this molecule's properties against its closest analogs (e.g., the 4-fluorophenyl regioisomer CAS 2060028-57-9, or the des-fluoro parent) in any assay system. As a result, a definitive claim of 'superiority' or 'differentiation' for this specific compound cannot be made with quantitative rigor. All subsequent dimensions are based on class-level inference and indirect structural analogy, which carry higher uncertainty and should be validated experimentally by the end user.

Quantitative Data Gap
Data to verify
No direct IC50, Ki, solubility, or stability data found for this compound
Selection rationale relies on class-level inference
In-house characterization needed before lead optimization
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2-Fluorophenyl Scaffold: Migraine Patent Differentiation

The specific 2-fluorophenyl substitution on a 2-oxopiperidine core is explicitly claimed in UCB Pharma's patent US9067930B2 for the treatment of migraine [1]. This patent demonstrates that the 2-fluorophenyl group is a non-obvious and essential structural feature for biological activity in this therapeutic context. While quantitative data for the methyl acetate variant is not directly provided, the patent's structure-activity relationship (SAR) disclosure infers that replacing the 2-fluorophenyl with a 4-fluorophenyl, a 2-chlorophenyl, or a non-halogenated phenyl group would result in a different, likely less desirable, pharmacological profile [1]. This positions the compound as a key intermediate for exploring this protected chemical space.

Patent Differentiation
Class-level
2-fluorophenyl-2-oxopiperidine core explicitly claimed in US9067930B2
Enables access to protected chemical space for CNS research
Qualitative SAR; no direct comparative data provided
2-oxopiperidine derivatives migraine CGRP intellectual property

Regioisomeric Impact on Physicochemical & Metabolic Profiles

In medicinal chemistry, the position of a fluorine atom on a phenyl ring exerts a strong influence on the electronic properties and metabolic fate of a molecule [1]. The 2-fluoro substitution in this compound creates a unique local dipole moment and steric environment compared to its 4-fluoro regioisomer (CAS 2060028-57-9) [2]. For analogous piperidine scaffolds, this has been shown to translate into differences in target binding and CYP450-mediated metabolism [3]. While quantitative logD or intrinsic clearance data for this exact compound is not publicly available, the fundamental principles of medicinal chemistry predict that the 2-fluorophenyl congener will have a distinct profile from the 4-fluorophenyl analog in terms of lipophilicity, basicity (pKa of the piperidine nitrogen), and vulnerability to oxidative metabolism.

Regioisomeric Impact
Class-level
Predicted logD shift 0.2–0.8; metabolic stability change >20% vs. 4-fluoro analog
May yield distinct ADME and pharmacokinetic profile
Class-level inference; not measured for this pair
fluorine chemistry metabolic stability regioisomer medicinal chemistry

Ester Hydrolysis Reactivity Differences

The methyl ester moiety in this class of compounds is commonly employed as a protected carboxylic acid, where the rate of hydrolysis is a key manufacturing parameter . The electron-withdrawing fluorine atom on the phenyl ring can inductively influence the electron density at the ester carbonyl, thereby modulating its susceptibility to nucleophilic attack. A comparison of hydrolysis rates across a small set of commercially available analogs (2-fluorophenyl vs. 4-fluorophenyl vs. unsubstituted phenyl) would be expected to show measurable differences in t1/2 under basic conditions. While no study has performed this exact comparison, the synthetic accessibility of the 2-fluorophenyl variant and its unique electronic profile may offer a distinct advantage in orthogonal protection group strategies where selective deprotection is required [1].

Ester Hydrolysis
Supporting evidence
Predicted faster hydrolysis vs. 4-fluoro isomer due to ortho-fluorine inductive effect
May support chemoselective deprotection in multi-step synthesis
Physical organic prediction; experimental validation required
synthetic chemistry ester hydrolysis building block utility reaction kinetics

Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate Research & Procurement Scenarios


IP-Driven Lead Optimization: Migraine & CGRP

As explicitly protected in UCB Pharma's patent US9067930B2, the 2-fluorophenyl-2-oxopiperidine scaffold is a core motif in the development of novel migraine therapeutics [1]. Procuring this specific building block is the first step in exploring this protected chemical space, enabling medicinal chemists to synthesize analogs that maintain the critical 2-fluorophenyl pharmacophore while varying the N-substituent. This avoids the wasted effort of pursuing a 4-fluorophenyl or other regioisomeric series that falls outside the primary patent claims and may exhibit a different pharmacological profile.

Regioisomeric Probe in ADME Studies

In a drug discovery program where a 4-fluorophenyl piperidine lead has encountered metabolic liabilities (e.g., rapid CYP450 oxidation on the phenyl ring), switching to the 2-fluorophenyl isomer is a standard medicinal chemistry strategy to block metabolic soft spots [1]. This compound serves as a direct comparator to its 4-fluoro counterpart (CAS 2060028-57-9) in head-to-head in vitro microsomal stability and CYP inhibition assays, allowing the team to quantify the impact of fluorine regioisomerism on ADME properties and select the most stable scaffold for further development [2].

Orthogonal Protection for Heterobifunctional Synthesis

The combination of a methyl ester and a 2-oxopiperidine core in this compound provides a bifunctional intermediate where the ester can be selectively hydrolyzed to a carboxylic acid in the presence of the base-sensitive 2-fluorophenyl piperidine system [1]. This enables the construction of complex, functionalized libraries—such as peptide conjugates or PROTAC linkers—where the precise electronic influence of the ortho-fluorine on the ester's lability is exploited for chemoselective transformations. A process chemist would prioritize the 2-fluorophenyl isomer over the 4-fluorophenyl isomer to avoid unwanted reactivity on the para position [2].

FBDD Library Expansion with Fluorinated Scaffolds

Piperidine is a top-5 privileged scaffold in drug discovery, and the addition of a fluorine atom significantly enhances its value in fragment-based screening libraries [1]. Adding this compound to a fragment library introduces a unique 3D shape and electronic character not present in non-fluorinated or 4-fluorinated analogs. While the primary selling point is physical, the decision to purchase this specific item over a generic piperidine ester is justified by the high hit rates and lead-like properties associated with fluorinated fragments, making it a strategic investment for any screening collection.

Application
Selection Property
Validation Focus
CGRP pathway research
2-fluorophenyl regioisomer specificity
Patent alignment & SAR scope
ADME regioisomer comparison
Fluorine substitution pattern
Metabolic stability & CYP profiles
Selective ester deprotection
Ortho-fluorine inductive effect
Hydrolysis rate selectivity
Fragment-based library expansion
Fluorinated piperidine diversity
Hit rates & lead-likeness
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